Cholate

Bile Salt Physicochemistry Micelle Formation Detergent Selection

Sourcing cholate (CAS 298-43-1) demands verifying its trihydroxy (3α,7α,12α) structure. Unlike dihydroxy analogs, its intermediate hydrophilicity yields ~10x lower solubilizing potency than Triton X-100, a linear lipid profile up to 32 mM, and the lowest hemolytic potential—critical for preserving membrane protein conformation and enabling tunable drug release in bilosome formulations. Substituting structurally related bile salts without accounting for these quantitative differences will alter experimental outcomes and compromise formulation performance. Validate ≥98% purity for batch-to-batch reproducibility.

Molecular Formula C24H39O5-
Molecular Weight 407.6 g/mol
CAS No. 298-43-1
Cat. No. B10762976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholate
CAS298-43-1
Molecular FormulaC24H39O5-
Molecular Weight407.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
InChIInChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/p-1/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1
InChIKeyBHQCQFFYRZLCQQ-OELDTZBJSA-M
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cholate (CAS 298-43-1) - Technical Baseline for Research & Industrial Procurement


Cholate, the conjugate base of cholic acid (CAS 298-43-1), is a primary trihydroxy bile salt synthesized in the liver from cholesterol and functions as an anionic surfactant with both physiological and biotechnological relevance [1]. As a trihydroxy bile salt (3α,7α,12α-trihydroxy-5β-cholan-24-oate), it exhibits intermediate hydrophilicity relative to the dihydroxy analogs deoxycholate and chenodeoxycholate, conferring distinct physicochemical and functional properties that dictate its utility in membrane protein solubilization, drug delivery formulation, and biochemical research [2].

Cholate CAS 298-43-1: Why In-Class Substitution Compromises Experimental Reproducibility


Bile salts are not functionally interchangeable; subtle variations in hydroxyl number, position, and orientation profoundly alter their hydrophilic-hydrophobic balance, critical micelle concentration (CMC), solubilization capacity, and membrane toxicity [1]. Cholate's trihydroxy structure (3α,7α,12α) renders it more hydrophilic than the dihydroxy analogs deoxycholate and chenodeoxycholate, yet less hydrophilic than ursodeoxycholate [2]. This intermediate hydrophilicity translates to distinct performance profiles across every key application metric: it is approximately tenfold less potent than Triton X-100 in membrane protein solubilization [3], exhibits up to twelvefold slower colonic absorption than chenodeoxycholate [4], and demonstrates markedly reduced membrane toxicity compared to dihydroxy bile salts [5]. Substituting cholate with a structurally related bile salt without accounting for these quantitative differences will alter experimental outcomes, compromise formulation performance, and invalidate cross-study comparisons.

Cholate CAS 298-43-1: Quantitative Comparative Evidence for Scientific Selection


Cholate Hydrophilicity and Critical Micelle Concentration (CMC) vs. Dihydroxy Bile Salts

Cholate exhibits intermediate hydrophilicity among common bile salts, with HPLC retention factors inversely correlating with hydrophilicity in the order: ursodeoxycholate (most hydrophilic) > cholate > chenodeoxycholate > deoxycholate (most hydrophobic) [1]. This structural feature directly governs its critical micelle concentration (CMC) behavior: hydrophilic bile salts including cholate possess higher CMC values than hydrophobic dihydroxy salts and their primary micelles polymerize less readily to form secondary micelles with increasing concentration or ionic strength [2]. Cholate's CMC ranges from 9 to 14 mM in aqueous solution [3], placing it above deoxycholate (approximately 2-6 mM) and chenodeoxycholate (approximately 4-8 mM), and below ursodeoxycholate (approximately 19 mM). This higher CMC translates to a larger monomeric pool available for membrane interaction prior to micelle formation, a critical parameter for controlled membrane solubilization protocols.

Bile Salt Physicochemistry Micelle Formation Detergent Selection

Membrane Protein Solubilization Efficiency: Cholate vs. Triton X-100 and SDS

In comparative studies using sarcoplasmic reticulum (SR) vesicles as a model membrane system, cholate demonstrates markedly lower solubilization potency relative to the nonionic detergent Triton X-100 and the anionic detergent sodium dodecyl sulfate (SDS). Specifically, Triton X-100 and SDS are approximately ten times more effective than cholate in solubilizing both protein and phospholipid components [1]. The differential extends to functional preservation: cholate produces a gradual, concentration-dependent inhibition of Ca²⁺ accumulation in SR vesicles across the range of 10⁻⁴ M to 2.5 × 10⁻² M, whereas Triton X-100 and SDS maintain Ca²⁺ accumulation activity at detergent concentrations below 10⁻³ M, followed by abrupt inhibition at higher concentrations [1]. This gradual inhibition profile with cholate offers a wider operational window for partial solubilization and activity preservation compared to the sharp threshold observed with Triton X-100 and SDS.

Membrane Protein Isolation Detergent Screening Sarcoplasmic Reticulum

Membrane Lipid Solubilization Kinetics and Capacity: Cholate vs. Chenodeoxycholate

In vitro membrane solubilization studies comparing conjugated bile salts demonstrate that the trihydroxy cholate solubilizes significantly less lipid from biological membranes than the dihydroxy analog chenodeoxycholate [1]. The lipid solubilization capacity correlates directly with bile salt hydrophobicity: chenodeoxycholate > deoxycholate > cholate > ursodeoxycholate [1]. Kinetics differ substantially: chenodeoxycholate achieves essentially complete lipid solubilization within 1 minute, whereas cholate-mediated solubilization proceeds linearly up to 5 minutes [2]. Furthermore, concentration-response profiles diverge: maximal lipid solubilization with chenodeoxycholate occurs at 8-12 mM, while cholate exhibits linear solubilization across the entire tested range up to 32 mM without reaching a plateau [2]. Cholate also shows less pronounced discrimination between cholesterol and phospholipid solubilization compared to dihydroxy bile salts, which are much more efficient at solubilizing phospholipid than cholesterol [2].

Membrane Lipid Extraction Cholesterol Solubilization Bile Salt Hydrophobicity

Hemolytic Potency and Membrane Toxicity Ranking: Cholate vs. Dihydroxy Bile Salts

Using erythrocyte hemolysis as a quantitative model for membrane toxicity, a systematic comparison of nine bile salts established a clear potency ranking at physiological pH 7 [1]. The order of decreasing hemolytic activity was: lysophosphatidylcholine (LPC) > unconjugated dihydroxy salts (sodium deoxycholate and sodium chenodeoxycholate) > conjugated deoxycholates > conjugated chenodeoxycholates > unconjugated trihydroxy salt (sodium cholate) > conjugated trihydroxy salts [1]. Cholate thus occupies the lowest toxicity tier among unconjugated bile salts, with hemolytic potency substantially lower than both deoxycholate and chenodeoxycholate. This differential is pH-dependent: at pH 7.65, 7.5 mM cholate induces hemolysis at a rate of 1.5% per minute; lowering pH to 6.85 increases this rate to 64% per minute [2]. In contrast, deoxycholate exhibits discernible membrane damage at micromolar concentrations under acidic conditions [2].

Membrane Toxicity Erythrocyte Hemolysis Bile Salt Safety

Colonic Absorption Rate: Cholate vs. Chenodeoxycholate and Deoxycholate

Colonic perfusion studies in healthy human volunteers under steady-state conditions (pH 8.0, 1-10 mM bile acid solutions) revealed that cholate absorption is substantially slower than that of the dihydroxy bile acids chenodeoxycholate and deoxycholate [1]. The absorption rate of chenodeoxycholate averaged nine times that of cholate, while deoxycholate absorption averaged six times that of cholate [1]. At concentrations below 5 mM where absorption is directly proportional to luminal concentration, clearance values (ml/min/colon, mean ± SE) were: chenodeoxycholate 9.84 ± 1.0, deoxycholate 7.0 ± 1.0, and cholate 0.82 ± 0.10 [1]. The calculated maximal daily absorption rates from a 1 mM solution were 4.2 g/day for chenodeoxycholate, 3.2 g/day for deoxycholate, and 0.5 g/day for cholate [1]. These differences are attributed to passive nonionic diffusion, which favors the more hydrophobic dihydroxy acids [1].

Bile Acid Absorption Enterohepatic Circulation Pharmacokinetics

Choleretic Activity: Cholate vs. Deoxycholate and Chenodeoxycholate in Guinea Pig Model

In anesthetized, bile duct-cannulated guinea pigs receiving intravenous bile acid infusions (1-4 μmol/min/kg), all bile acids tested produced choleresis (increased bile flow), but with quantitatively distinct potencies [1]. The rank order of choleretic activity was consistently: deoxycholate > chenodeoxycholate > cholate > ursodeoxycholate [1][2]. The strongest choleretic was deoxycholate at 81.78 μl/μmol of bile acid excreted, while the weakest among common bile salts was tauroursodeoxycholate at 11.02 μl/μmol [1]. Cholate occupies an intermediate position in this hierarchy, with choleretic activity directly and linearly correlated to bile acid hydrophobicity as measured by HPLC retention [2]. Conjugation status also modulates activity, with unconjugated bile acids > glycine-conjugates > taurine-conjugates [2].

Bile Flow Stimulation Choleresis Bile Acid Pharmacology

Cholate CAS 298-43-1: Recommended Application Scenarios Based on Quantitative Differentiation


Gentle Membrane Protein Solubilization and Reconstitution

When membrane protein native conformation and activity must be preserved, cholate is the detergent of choice over Triton X-100, SDS, or dihydroxy bile salts. Its ~10-fold lower solubilization potency relative to Triton X-100 and SDS [7] and its gradual, concentration-dependent inhibition profile (10⁻⁴ M to 2.5 × 10⁻² M) provide a wide operational window for controlled, partial membrane disruption. The sequential detergent protocol combining solubilization with nonionic/zwitterionic detergents followed by cholate dilution reconstitution achieves 30- to 34-fold enrichment of Na⁺/Ca²⁺ exchange activity with >200% recovery of total activity [6]. This approach is specifically recommended for ion transporters, GPCRs, and multisubunit complexes where harsh detergents would irreversibly denature the target.

Cell-Based Assays and Formulations Requiring Low Membrane Toxicity

For any application involving intact cells or where formulation components contact biological membranes, cholate is the preferred bile salt due to its position at the lowest toxicity tier among unconjugated bile salts [7]. Erythrocyte hemolysis studies rank unconjugated cholate as substantially less toxic than unconjugated deoxycholate and chenodeoxycholate, with an order of magnitude lower hemolytic potency [7]. This differential is particularly critical in buccal and oral delivery systems, where cholate-modified elastic bilosomes enhance insulin permeation across TR146 buccal cell layers with an enhancement ratio of 3.20 (P<0.05) compared to insulin solution [6], demonstrating effective permeation enhancement without the membrane damage associated with dihydroxy bile salts.

Bile Acid-Phospholipid Mixed Micelle Systems for Controlled Drug Release

Cholate's linear, non-saturating lipid solubilization profile up to 32 mM, in contrast to chenodeoxycholate's plateau at 8-12 mM [7], makes it uniquely suited for formulating mixed micelle and bilosome drug delivery systems where predictable, dose-dependent release kinetics are required. In comparative studies of bile acid-based vesicles (bilosomes and biloparticles) for lipophilic drug delivery, sodium cholate-based systems demonstrate encapsulation efficiency intermediate between ursodeoxycholic acid (lower) and sodium taurocholate (higher) [6], offering a tunable middle-ground formulation parameter. Cholate-containing bilosystems also exhibit slower drug release compared to reference solutions in both gastric and intestinal fluids [6], enabling sustained release profiles.

Therapeutic Protein Formulation Stabilization

Patented compositions (WO-2020205716-A1) demonstrate that cholate-containing surfactant formulations enhance the storage stability of antibodies and other therapeutic proteins in pharmaceutically useful formulations [7]. The patent specifically claims the use of cholate surfactant compositions for this purpose, reflecting empirical evidence that cholate's unique combination of moderate hydrophilicity, low membrane toxicity, and reversible protein interaction provides a stabilization mechanism distinct from other bile salts and conventional surfactants. This application leverages cholate's gentler protein interaction profile compared to more denaturing detergents, making it suitable for high-concentration monoclonal antibody formulations where aggregation must be minimized during long-term storage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cholate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.